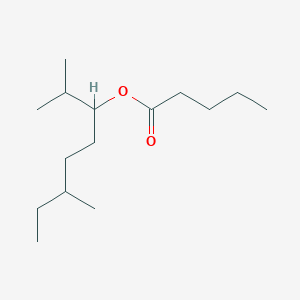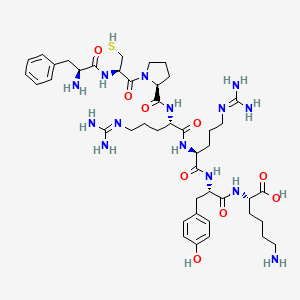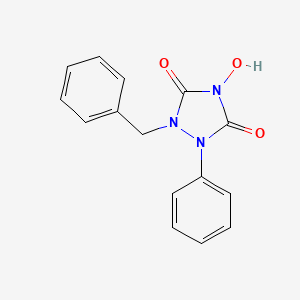
1-Benzyl-4-hydroxy-2-phenyl-1,2,4-triazolidine-3,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-4-hydroxy-2-phenyl-1,2,4-triazolidine-3,5-dione is a heterocyclic compound that has garnered attention due to its unique chemical structure and potential applications in various fields. This compound features a triazolidine ring, which is a five-membered ring containing three nitrogen atoms, and is substituted with benzyl, hydroxy, and phenyl groups. Its distinct structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in organic chemistry.
Méthodes De Préparation
The synthesis of 1-Benzyl-4-hydroxy-2-phenyl-1,2,4-triazolidine-3,5-dione typically involves the reaction of benzylamine with phenyl isocyanate, followed by cyclization with a suitable reagent such as phosgene or triphosgene. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve the use of continuous flow reactors to optimize reaction efficiency and scalability.
Analyse Des Réactions Chimiques
1-Benzyl-4-hydroxy-2-phenyl-1,2,4-triazolidine-3,5-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl positions, often using reagents like sodium hydride or lithium diisopropylamide.
Cyclization: The triazolidine ring can participate in cyclization reactions to form larger heterocyclic systems, which can be catalyzed by acids or bases.
Common reagents and conditions used in these reactions include organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium on carbon or sodium methoxide. Major products formed from these reactions include various substituted triazolidines, ketones, amines, and larger heterocyclic compounds.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new synthetic methodologies.
Biology: This compound has shown promise as a potential inhibitor of certain enzymes, making it a candidate for drug development and biochemical research.
Medicine: Its unique structure allows it to interact with biological targets, and it is being investigated for its potential therapeutic effects in treating diseases such as cancer and bacterial infections.
Industry: The compound’s stability and reactivity make it useful in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism by which 1-Benzyl-4-hydroxy-2-phenyl-1,2,4-triazolidine-3,5-dione exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to inhibition or modulation of their activity. The pathways involved may include the inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparaison Avec Des Composés Similaires
1-Benzyl-4-hydroxy-2-phenyl-1,2,4-triazolidine-3,5-dione can be compared with other similar compounds, such as:
1-Benzyl-4-hydroxy-2-phenyl-1,2,4-triazole-3,5-dione: This compound has a similar structure but with a triazole ring instead of a triazolidine ring, leading to different reactivity and applications.
1-Benzyl-4-hydroxy-2-phenyl-1,2,4-triazine-3,5-dione: The triazine ring in this compound provides different electronic properties and reactivity compared to the triazolidine ring.
1-Benzyl-4-hydroxy-2-phenyl-1,2,4-thiazolidine-3,5-dione:
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct reactivity and potential for diverse applications.
Propriétés
Numéro CAS |
194152-22-2 |
|---|---|
Formule moléculaire |
C15H13N3O3 |
Poids moléculaire |
283.28 g/mol |
Nom IUPAC |
1-benzyl-4-hydroxy-2-phenyl-1,2,4-triazolidine-3,5-dione |
InChI |
InChI=1S/C15H13N3O3/c19-14-16(11-12-7-3-1-4-8-12)17(15(20)18(14)21)13-9-5-2-6-10-13/h1-10,21H,11H2 |
Clé InChI |
SIUAAQPMINHGOI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN2C(=O)N(C(=O)N2C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Methanesulfonyl)amino]phenyl benzoate](/img/structure/B12571795.png)
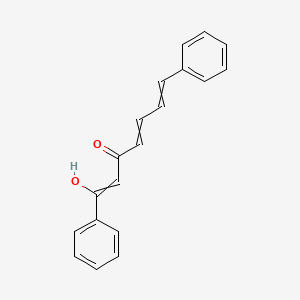
![Decanoic acid, 10-[[4-(acetyloxy)-1-naphthalenyl]amino]-10-oxo-](/img/structure/B12571821.png)
![Methyl 4-[(benzoyloxy)methyl]-2-oxo-2H-pyran-5-carboxylate](/img/structure/B12571825.png)
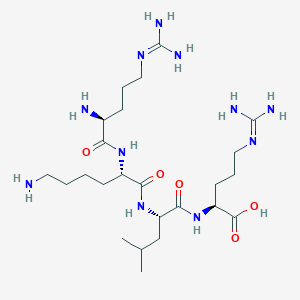

![4-(Morpholine-4-sulfonyl)-N-[1-(thiophen-2-yl)ethyl]benzene-1-sulfonamide](/img/structure/B12571852.png)
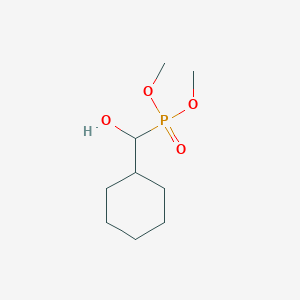
![N,N-Diethyl-2-{[3-(2-oxopropyl)-1H-indol-7-yl]oxy}acetamide](/img/structure/B12571860.png)
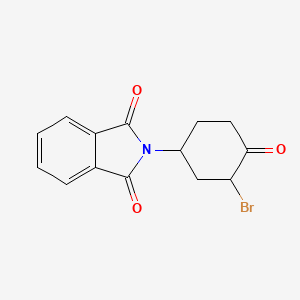
![2-(4-Methylpyridin-2-yl)-4-[2-[6-[6-[2-[2-(4-methylpyridin-2-yl)pyridin-4-yl]ethenyl]pyridin-2-yl]pyridin-2-yl]ethenyl]pyridine](/img/structure/B12571870.png)
